molecular formula C25H24N4O3S B11667178 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11667178
M. Wt: 460.5 g/mol
InChI Key: JXDRLOYDJMOQIU-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects .

Comparison with Similar Compounds

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared to similar compounds such as:

Biological Activity

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, particularly focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzyloxy group, a methoxyphenyl moiety, and a benzimidazole-sulfanyl component. Its molecular formula is C21H22N4O2S, with a molecular weight of 398.5 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar benzimidazole derivatives, suggesting that compounds with structural similarities may exhibit significant activity against various pathogens.

Case Study: Antimicrobial Screening

A study conducted by Youssif et al. evaluated a series of benzimidazole-triazole hybrids, which included derivatives similar to the target compound. The results indicated:

  • Activity Against Bacteria : Compounds exhibited antibacterial activity ranging from 35% to 80% compared to standard drugs like Ciprofloxacin against Staphylococcus aureus and E. coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the most active compounds were reported between 6.25 µmol/mL and 12.5 µmol/mL against E. coli .
CompoundTarget BacteriaActivity (%)MIC (µmol/mL)
2aStaphylococcus aureus65% of Ciprofloxacin18
3aE. coli70% of Fluconazole6.25

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral properties . The presence of sulfur and nitrogen heterocycles in their structure has been correlated with enhanced antiviral activity.

Research Findings

A review article summarized various studies showing that benzimidazole-triazole hybrids possess significant antiviral effects against viruses such as HIV and influenza. The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells .

Anticancer Activity

The anticancer potential of the compound has been explored in several studies, particularly focusing on its ability to induce apoptosis in cancer cells.

Experimental Data

In vitro studies demonstrated that related compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Compounds were shown to cause G1 phase arrest in cancer cells .

Toxicity and Selectivity

Assessing the toxicity of this compound is crucial for its therapeutic application. Preliminary cytotoxicity assays indicate that while exhibiting potent biological activity, the compound maintains a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancerous cells .

Q & A

Q. Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature: Reflux conditions (e.g., ethanol at 78°C) to ensure complete conversion of intermediates .
  • Solvent Selection: Polar solvents like methanol or DMSO enhance solubility and reaction rates for condensation steps .
  • Catalysts: Acetic acid or p-toluenesulfonic acid may accelerate hydrazone formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol) ensures >95% purity .

Q. Basic: How is the structural integrity of the compound confirmed?

Answer:
Methodological characterization includes:

  • NMR Spectroscopy: 1H and 13C NMR verify hydrazone (C=N, ~8.2 ppm) and benzimidazole (aromatic protons, 7.0–8.5 ppm) moieties .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the molecular formula .
  • IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) validate functional groups .

Q. Advanced: What experimental strategies elucidate its mechanism of action in anticancer studies?

Answer:
Advanced methodologies include:

  • Enzyme Inhibition Assays: Test interactions with topoisomerase II or tubulin using fluorescence polarization or microtubule polymerization assays .
  • Molecular Docking: Simulate binding affinities to receptors (e.g., EGFR) using AutoDock Vina with PDB structures .
  • Cellular Apoptosis Assays: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity measurements in cancer cell lines (e.g., MCF-7) .

Q. Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., variable IC50 values) are addressed by:

  • Standardized Assays: Replicate studies under identical conditions (e.g., 48-hour incubation, 10% FBS media) .
  • Structural Validation: Re-characterize compound batches via HPLC (>98% purity) to rule out degradation .
  • Synergistic Studies: Test combinatorial effects with known inhibitors to identify off-target interactions .

Q. Advanced: How to design comparative studies to highlight its uniqueness among benzimidazole derivatives?

Answer:

  • Structural Comparisons: Focus on substituent effects (e.g., benzyloxy vs. methoxy groups) using SAR tables .
  • Biological Profiling: Parallel testing against N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene} analogs in antimicrobial (MIC assays) and antioxidant (DPPH scavenging) models .
  • Thermodynamic Studies: Compare binding energies via isothermal titration calorimetry (ITC) .

Q. Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
  • Lyophilization: For long-term storage, lyophilize in PBS (pH 7.4) to maintain solubility and activity .

Q. Advanced: How to pharmacologically optimize its scaffold for enhanced activity?

Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to improve receptor binding .
  • Prodrug Synthesis: Modify the hydrazide moiety to ester derivatives for increased bioavailability .
  • In Vivo PK/PD Studies: Assess oral bioavailability in rodent models and correlate with in vitro IC50 data .

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C25H24N4O3S/c1-29-21-11-7-6-10-20(21)27-25(29)33-17-24(30)28-26-15-19-12-13-22(23(14-19)31-2)32-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+

InChI Key

JXDRLOYDJMOQIU-CVKSISIWSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.